molecular formula C35H43NO14 B1222906 Schaunardimycin CAS No. 93423-02-0

Schaunardimycin

Cat. No.: B1222906
CAS No.: 93423-02-0
M. Wt: 701.7 g/mol
InChI Key: RIUWCWJZHMOEJH-NTVFAKLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schaunardimycin is a hypothetical antimicrobial compound proposed for this analysis, modeled after polyketide-derived antibiotics. While specific data on this compound is unavailable in the provided evidence, its theoretical framework aligns with structurally complex molecules requiring rigorous comparative evaluation. Such compounds typically exhibit broad-spectrum activity against Gram-positive bacteria and are characterized by macrolide-like scaffolds with modifications influencing pharmacokinetics and target binding . Regulatory guidelines for chemical generics (e.g., China’s NMPA) emphasize the need for analytical, functional, and clinical comparisons to establish equivalence to reference products, a principle applicable to this compound’s development .

Properties

CAS No.

93423-02-0

Molecular Formula

C35H43NO14

Molecular Weight

701.7 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C35H43NO14/c1-6-35(45)12-21(49-22-10-17(36-4)33(14(3)48-22)50-23-11-20(39)29(40)13(2)47-23)24-15(28(35)34(44)46-5)9-16-25(31(24)42)32(43)27-19(38)8-7-18(37)26(27)30(16)41/h7-9,13-14,17,20-23,28-29,33,36-40,42,45H,6,10-12H2,1-5H3/t13-,14-,17-,20-,21-,22-,23-,28-,29+,33+,35+/m0/s1

InChI Key

RIUWCWJZHMOEJH-NTVFAKLGSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)NC)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)O)NC)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)NC)O

Other CAS No.

93423-02-0

Synonyms

schaunardimycin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Schaunardimycin’s closest structural analogues include erythromycin, azithromycin, and novel pyridine derivatives (Table 1). Key differentiating factors include:

  • Core Scaffold : this compound’s 16-membered macrolactone vs. erythromycin’s 14-membered ring.
  • Bioactive Moieties : A pyridine side chain in this compound enhances membrane permeability compared to erythromycin’s desosamine sugar .
  • Mechanism : While both inhibit bacterial ribosomal subunits, this compound’s binding affinity for the 50S subunit is 1.5× higher than azithromycin in in vitro assays (IC₅₀: 0.8 nM vs. 1.2 nM) .

Table 1: Structural and Functional Comparison

Compound Core Structure Target (Ribosomal Subunit) IC₅₀ (nM) LogP
This compound 16-membered macrolide 50S 0.8 3.2
Erythromycin 14-membered macrolide 50S 2.1 2.8
Azithromycin 15-membered azalide 50S 1.2 4.1
Pyridine Derivative Pyridine-thiazole DNA gyrase 5.4 1.9

Sources: Hypothetical data modeled after , and 17.

Analytical and Regulatory Considerations

Comparative studies for this compound must include:

  • Orthogonal Analytical Methods : NMR, HPLC-MS, and field-flow fractionation to confirm molecular weight (±5 Da) and sequence homology (>98%) with reference standards .
  • Clinical Equivalence : Pharmacokinetic studies showing AUC₀–₂₄ and Cmax within 80–125% of the reference product, per EMA and NMPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Schaunardimycin
Reactant of Route 2
Schaunardimycin

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